N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure features:
- At position 2, a 5-bromo-2-chlorobenzamide group, which enhances steric bulk and electronic effects due to halogen substituents.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4O2S2/c12-5-1-2-7(13)6(3-5)9(19)15-10-16-17-11(21-10)20-4-8(14)18/h1-3H,4H2,(H2,14,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQDZWXUUEXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the primary reagent.
Alkylation: The sulfur atom in the thiadiazole ring is alkylated using an appropriate alkylating agent.
Acylation: The nitrogen atom is then acylated to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide ring .
Scientific Research Applications
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in disease pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing various signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Structural Variations in 1,3,4-Thiadiazole Derivatives
The table below highlights key structural differences and similarities:
Key Observations:
- Substituent Effects: The target compound’s (2-amino-2-oxoethyl)thio group distinguishes it from simpler alkyl/arylthio derivatives (e.g., 5f, 5m). This moiety may enhance solubility and hydrogen-bonding capacity, influencing receptor interactions .
Crystallographic and Stability Considerations
reveals that the 1,3,4-thiadiazole ring is planar, with intermolecular hydrogen bonds stabilizing crystal structures. The target compound’s (2-amino-2-oxoethyl)thio group may facilitate similar dimerization via N–H···N or N–H···O interactions, enhancing stability .
Biological Activity
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzamide moiety, contributing to its biological properties. Its molecular formula is , with a molecular weight of approximately 426.75 g/mol. The structural components suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial in cancer and inflammatory diseases.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that regulate cell proliferation and survival.
- DNA Interaction : The compound may also interact with DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests a promising role for the compound in treating bacterial infections.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results indicate that the compound may serve as a lead candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiadiazoles, including the target compound, showed promising antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
- Cancer Cell Proliferation Inhibition : A detailed analysis demonstrated that the compound inhibited cell proliferation in various cancer types by inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
